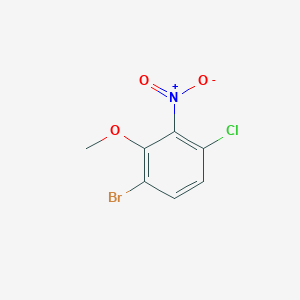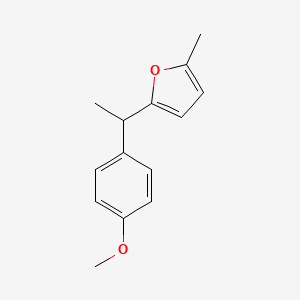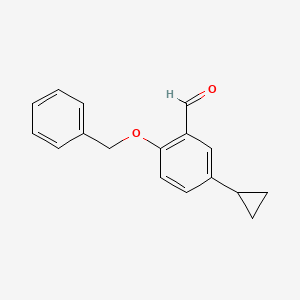
2-(Benzyloxy)-5-cyclopropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-5-cyclopropylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group at the 2-position and a cyclopropyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-cyclopropylbenzaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzaldehyde derivative under acidic or basic conditions to form the benzyloxy group.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Final Assembly: The final step involves the coupling of the benzyloxy and cyclopropyl-substituted intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-5-cyclopropylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-5-cyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-5-cyclopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The benzyloxy and cyclopropyl groups can modulate the compound’s reactivity and binding affinity, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxybenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropylbenzaldehyde: Lacks the benzyloxy group, affecting its electronic properties.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group, which can participate in hydrogen bonding and alter reactivity.
Uniqueness
2-(Benzyloxy)-5-cyclopropylbenzaldehyde is unique due to the combination of the benzyloxy and cyclopropyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C17H16O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C17H16O2/c18-11-16-10-15(14-6-7-14)8-9-17(16)19-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2 |
Clave InChI |
OOORCSHPLQDTKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



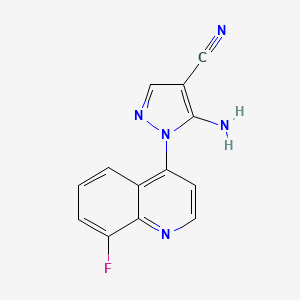
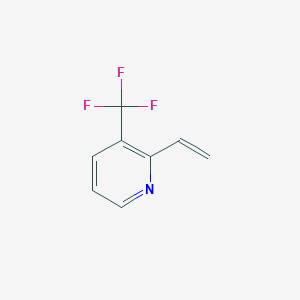
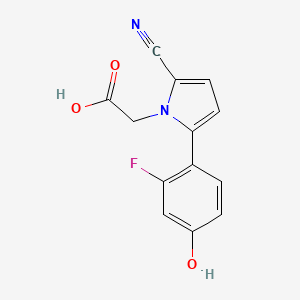
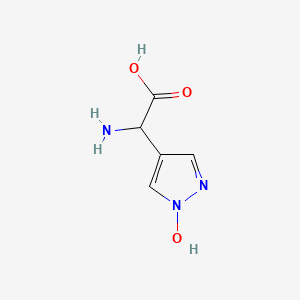
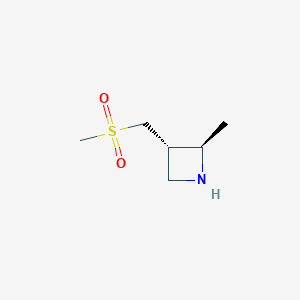
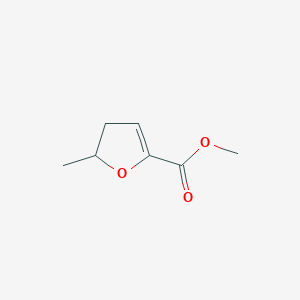
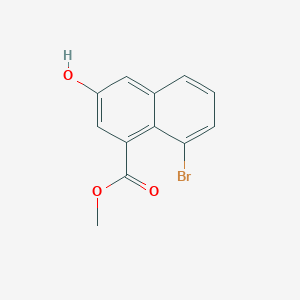
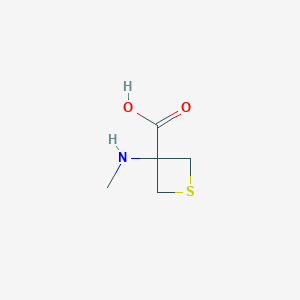

![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
